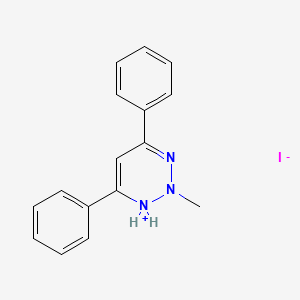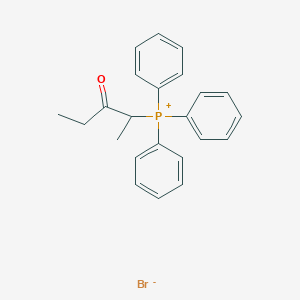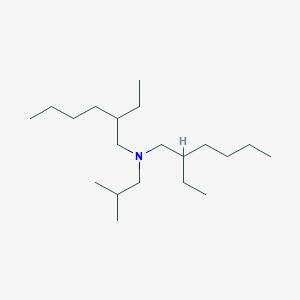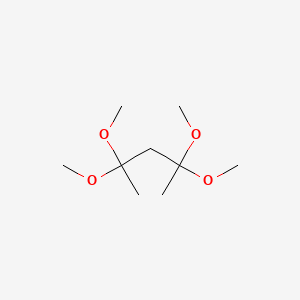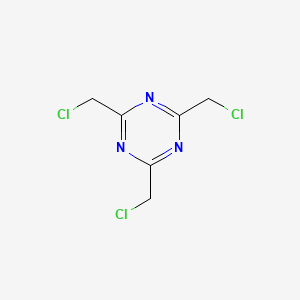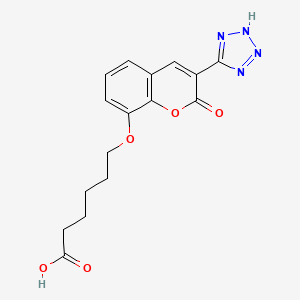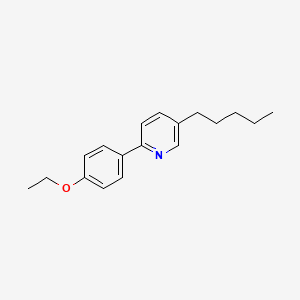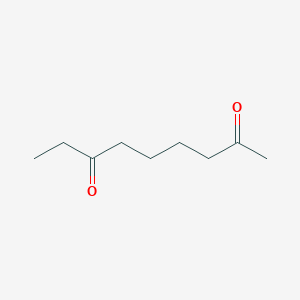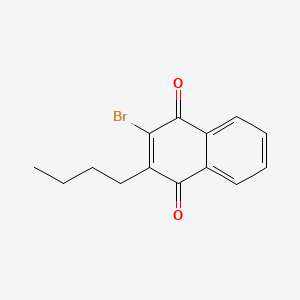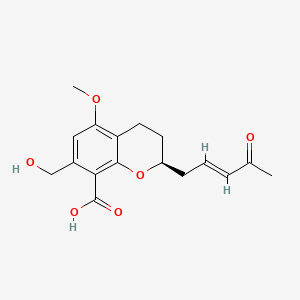
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is a complex organic compound with a unique structure that includes a benzopyran ring, carboxylic acid group, hydroxymethyl group, methoxy group, and a pentenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Functional Groups: The hydroxymethyl and methoxy groups can be introduced through reactions such as hydroxymethylation and methylation, respectively.
Formation of the Pentenyl Side Chain: This can be achieved through reactions such as Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond in the side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl disulfide (HEDS): This compound has similar functional groups and can affect lymphocyte proliferation and functions.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structural framework.
Uniqueness
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is unique due to its specific combination of functional groups and the presence of a pentenyl side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
101241-18-3 |
|---|---|
Fórmula molecular |
C17H20O6 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
(2S)-7-(hydroxymethyl)-5-methoxy-2-[(E)-4-oxopent-2-enyl]-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C17H20O6/c1-10(19)4-3-5-12-6-7-13-14(22-2)8-11(9-18)15(17(20)21)16(13)23-12/h3-4,8,12,18H,5-7,9H2,1-2H3,(H,20,21)/b4-3+/t12-/m1/s1 |
Clave InChI |
ZUKOXDSUDPXXEX-AAOUONPWSA-N |
SMILES isomérico |
CC(=O)/C=C/C[C@@H]1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC |
SMILES canónico |
CC(=O)C=CCC1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


